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molecular formula C15H24O6 B8549110 Butylacrylate ethylacrylate acrylic acid

Butylacrylate ethylacrylate acrylic acid

Cat. No. B8549110
M. Wt: 300.35 g/mol
InChI Key: FEGVAAWSWJUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965117

Procedure details

Polymerization was initiated with a solution of 21.7 g of ethyl acrylate, 50 g of butyl acrylate, 3 g of acrylic acid, 2 g of azo-bis-isobutyronitrile and 0.2 g of lauryl mercaptan in a reactor by slow heating, starting at 25° C. The polymerization started vigorously at 55° C. The main part of the polymerization was carried out between 100° and 120° C. by a slow addition of 250 g of the same monomer mixture over a period of two hours with external waterbath cooling. Since stirring becomes difficult at this stage, the material was removed from the reactor and heated for two additional hours at 120° C. The polymer material was highly viscous with comonomer proportions of 67:28:5.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
same monomer
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:11])[CH:9]=[CH2:10].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N.C(S)CCCCCCCCCCC>>[CH2:13]([O:12][C:8](=[O:11])[CH:9]=[CH2:10])[CH2:14][CH2:15][CH3:16].[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH3:7].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:5.6.7|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
same monomer
Quantity
250 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Since stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
starting at 25° C
CUSTOM
Type
CUSTOM
Details
started vigorously at 55° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the material was removed from the reactor

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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